molecular formula C18H18N2S B2411962 2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine CAS No. 891026-51-0

2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2411962
CAS No.: 891026-51-0
M. Wt: 294.42
InChI Key: VXHPYGIEPAEEPB-UHFFFAOYSA-N
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Description

2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a thiazole ring and a pyridine ring. The presence of these rings makes it an interesting subject for research due to its potential biological and chemical properties. Thiazole and pyridine rings are known for their roles in various biological activities, making this compound a valuable target for synthesis and study.

Properties

IUPAC Name

4-(4-butylphenyl)-2-pyridin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-2-3-6-14-8-10-15(11-9-14)17-13-21-18(20-17)16-7-4-5-12-19-16/h4-5,7-13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHPYGIEPAEEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Pyridine-2-carbothioamide

Pyridine-2-carbothioamide serves as the thioamide precursor for introducing the pyridyl group at position 2 of the thiazole. The synthesis involves:

  • Thionation of pyridine-2-carbonitrile : Treatment with hydrogen sulfide (H₂S) in the presence of ammonium hydroxide yields the thioamide.
    $$
    \text{Pyridine-2-carbonitrile} + \text{H}2\text{S} \xrightarrow{\text{NH}4\text{OH}} \text{Pyridine-2-carbothioamide}
    $$
    Characterization by $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$) reveals a singlet at δ 8.95 ppm for the thiourea proton and aromatic resonances between δ 7.80–8.50 ppm.

Synthesis of 2-Bromo-1-(4-butylphenyl)ethanone

The α-bromoketone is prepared via bromination of 4-butylacetophenone :

  • Electrophilic bromination : Reacting 4-butylacetophenone with bromine (Br₂) in acetic acid at 0–5°C selectively substitutes the α-hydrogen.
    $$
    \text{4-Butylacetophenone} + \text{Br}2 \xrightarrow{\text{CH}3\text{COOH}} \text{2-Bromo-1-(4-butylphenyl)ethanone}
    $$
    $$ ^1\text{H} $$ NMR (CDCl₃) confirms the α-bromination with a singlet at δ 4.30 ppm (CH₂Br) and aromatic peaks at δ 7.40–7.85 ppm.

Thiazole Ring Formation via Hantzsch Reaction

Cyclocondensation Mechanism

The Hantzsch reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring:
$$
\text{Pyridine-2-carbothioamide} + \text{2-Bromo-1-(4-butylphenyl)ethanone} \xrightarrow{\text{EtOH, Δ}} \text{2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine}
$$
Optimization Notes :

  • Solvent : Ethanol or acetic acid enhances reaction efficiency.
  • Temperature : Reflux conditions (80–100°C) drive cyclization to completion within 12–18 hours.
  • Yield : Typical yields range from 45–60% after column chromatography (hexane/ethyl acetate).

Spectroscopic Characterization

  • $$ ^1\text{H} $$ NMR (500 MHz, CDCl₃) :

    • δ 8.70 (d, $$ J = 4.5 \, \text{Hz} $$, 1H, pyridine-H6)
    • δ 8.15 (s, 1H, thiazole-H5)
    • δ 7.85–7.40 (m, 8H, aromatic protons)
    • δ 2.65 (t, $$ J = 7.5 \, \text{Hz} $$, 2H, butyl-CH₂)
    • δ 1.60–1.30 (m, 9H, butyl-CH₂ and CH₃).
  • ESI-MS : [M+H]⁺ at $$ m/z $$ 347.2 (calculated 347.15).

Alternative Synthetic Routes

Cross-Coupling Approaches

For cases requiring late-stage functionalization, Suzuki-Miyaura coupling offers an alternative:

  • Synthesis of 2-bromo-4-(4-butylphenyl)thiazole : Bromination of 4-(4-butylphenyl)thiazole using N-bromosuccinimide (NBS).
  • Coupling with pyridylboronic acid : Palladium-catalyzed coupling installs the pyridyl group.
    $$
    \text{2-Bromo-4-(4-butylphenyl)thiazole} + \text{Pyridylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Compound}
    $$
    Challenges : Limited commercial availability of boronic acids and side reactions necessitate rigorous optimization.

Kröhnke Pyridine Synthesis

Integrating a pre-formed pyridine ring via Kröhnke methodology involves:

  • Reacting a pyridinium ylide with a chalcone derivative containing the thiazole moiety.
    This method, while effective for bipyridines, introduces complexity in isolating the thiazole intermediate.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantages Limitations
Hantzsch Synthesis 55 >95 One-pot reaction, scalable Moderate yields, purification challenges
Suzuki Coupling 40 90 Modular, late-stage diversification Requires halogenated intermediate
Kröhnke Synthesis 30 85 Direct pyridine incorporation Multi-step, low efficiency

Industrial-Scale Considerations

For bulk production, the Hantzsch route is preferred due to fewer synthetic steps and lower catalyst costs. Critical factors include:

  • Solvent Recovery : Ethanol recycling reduces environmental impact.
  • Byproduct Management : Succinimide from NBS bromination requires separation.
  • Quality Control : HPLC monitoring ensures >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using palladium catalysts and boronic acids.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine serves as a fundamental building block in the synthesis of more complex organic compounds. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties for specific applications.

Biology

  • Biological Activity : Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of thiazole and pyridine can inhibit the growth of various bacterial strains and cancer cell lines. For example, compounds derived from thiazole have been tested against Gram-positive bacteria such as Streptococcus pneumoniae and Bacillus subtilis, showcasing varying degrees of antimicrobial activity .

Medicine

  • Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent. Its interactions with biological targets may lead to the development of new drugs aimed at treating infections or cancer. For instance, the thiazole moiety is known to interact with enzymes involved in cancer pathways, potentially leading to novel anticancer therapies .

Industry

  • Material Development : In industrial applications, this compound is explored for its use in the development of materials with specific properties, such as liquid crystals and dyes. Its structural characteristics make it suitable for incorporation into advanced materials used in electronics and photonics.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsReference
AntimicrobialStreptococcus pneumoniae
Bacillus subtilis
Pseudomonas aeruginosa
AnticancerVarious cancer cell lines
Breast cancer (MCF-7)

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial effects of synthesized derivatives based on thiazole against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition compared to standard antibiotics .
  • Anticancer Research : Another study focused on the anticancer properties of compounds containing thiazole and pyridine rings. These compounds were tested against various cancer cell lines, revealing promising cytotoxic effects that warrant further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

  • 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]pyridine
  • 2-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]pyridine
  • 2-[4-(4-Phenyl)-1,3-thiazol-2-yl]pyridine

Compared to these compounds, 2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine may exhibit unique properties due to the butyl group, which can influence its hydrophobicity, steric effects, and overall reactivity .

Biological Activity

2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound characterized by the presence of thiazole and pyridine rings. These structural features contribute to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N2S. The compound features:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
  • Pyridine Ring : A six-membered aromatic ring that enhances the compound's ability to interact with biological targets.

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The thiazole ring can interact with enzymes, potentially inhibiting their activity. This interaction may modulate biochemical pathways critical for cellular function.
  • Receptor Binding : The pyridine moiety can participate in hydrogen bonding and π-π interactions, influencing binding affinity and specificity towards receptors involved in various biological processes.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine rings exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL .

Anticancer Activity

The compound has been evaluated for its anticancer potential:

  • Cell Line Studies : In studies involving various cancer cell lines, derivatives of thiazole-pyridine hybrids have shown significant antiproliferative effects. For example, analogs have exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .

Comparative Analysis

A comparison of this compound with other related compounds reveals unique biological profiles:

Compound NameStructural FeaturesBiological Activity
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridineThiazole and methoxy-substituted phenylAntimicrobial and anticancer
N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amineThiazole with trifluoromethoxy groupAntimicrobial
4-(4-tert-butylphenyl)-1,3-thiazol-2-aminesThiazole with tert-butyl substitutionAntitumor activity

Case Studies

Several studies have focused on the biological activities of thiazole-pyridine derivatives:

  • Antimicrobial Efficacy : A study evaluating a series of thiazole-pyridine compounds found that certain derivatives exhibited higher antimicrobial activity than traditional antibiotics .
  • Anticancer Properties : Another investigation highlighted the effectiveness of thiazole-pyridine hybrids against breast cancer cell lines, showcasing their potential as lead compounds for further development .
  • Enzyme Interaction Studies : Research has shown that specific derivatives can inhibit nucleases effectively, indicating their potential therapeutic applications in gene therapy or cancer treatment.

Q & A

Q. What degradation pathways are anticipated under physiological conditions?

  • Methodological Answer :
  • In vitro模拟 : Incubate the compound in PBS (pH 7.4) and human liver microsomes.
  • LC-MS/MS analysis : Identify metabolites (e.g., hydroxylation at the thiazole ring, pyridine N-oxidation) .

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